molecular formula C44H34N4Ni-2 B12354049 nickel(2+);(4Z,10Z,15Z,19Z)-5,10,15,20-tetraphenyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide

nickel(2+);(4Z,10Z,15Z,19Z)-5,10,15,20-tetraphenyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide

Cat. No.: B12354049
M. Wt: 677.5 g/mol
InChI Key: YIPFNUJREVWCBD-RZRDJKQOSA-N
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Description

Nickel(2+);(4Z,10Z,15Z,19Z)-5,10,15,20-tetraphenyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide is a complex compound that belongs to the class of porphyrins. Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, including hemoglobin and chlorophyll. This particular compound is a nickel complex of a tetraphenylporphyrin derivative, which has significant applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nickel(2+);(4Z,10Z,15Z,19Z)-5,10,15,20-tetraphenyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide typically involves the reaction of a tetraphenylporphyrin precursor with a nickel salt under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base to facilitate the formation of the nickel complex. The reaction mixture is then refluxed for several hours to ensure complete complexation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Nickel(2+);(4Z,10Z,15Z,19Z)-5,10,15,20-tetraphenyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state species.

    Reduction: It can be reduced to form lower oxidation state species.

    Substitution: The phenyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles such as halogens and alkylating agents are used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) or nickel(IV) complexes, while reduction may yield nickel(0) or nickel(I) complexes.

Scientific Research Applications

Nickel(2+);(4Z,10Z,15Z,19Z)-5,10,15,20-tetraphenyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide has a wide range of applications in scientific research, including:

    Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction reactions.

    Biology: Studied for its potential role in mimicking the active sites of metalloenzymes.

    Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.

    Industry: Used in the development of sensors and electronic devices due to its unique electronic properties.

Mechanism of Action

The mechanism by which nickel(2+);(4Z,10Z,15Z,19Z)-5,10,15,20-tetraphenyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide exerts its effects involves the coordination of the nickel ion with the nitrogen atoms of the porphyrin ring. This coordination stabilizes the nickel ion and allows it to participate in various catalytic and redox reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme mimicking or photodynamic therapy.

Comparison with Similar Compounds

Similar Compounds

  • Copper(2+);(4Z,10Z,15Z,19Z)-5,10,15,20-tetraphenyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide
  • Zinc(2+);(4Z,10Z,15Z,19Z)-5,10,15,20-tetraphenyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide

Uniqueness

Nickel(2+);(4Z,10Z,15Z,19Z)-5,10,15,20-tetraphenyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide is unique due to its specific electronic properties and ability to participate in a wide range of chemical reactions. Compared to its copper and zinc counterparts, the nickel complex exhibits different redox potentials and catalytic activities, making it suitable for specific applications in catalysis and electronic devices.

Properties

Molecular Formula

C44H34N4Ni-2

Molecular Weight

677.5 g/mol

IUPAC Name

nickel(2+);(4Z,10Z,15Z,19Z)-5,10,15,20-tetraphenyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide

InChI

InChI=1S/C44H34N4.Ni/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-21,23,26,28,34,37H,22,24-25,27H2;/q-4;+2/b41-33-,42-35-,43-36-,44-39-;

InChI Key

YIPFNUJREVWCBD-RZRDJKQOSA-N

Isomeric SMILES

C1C/2[N-]/C(=C(\C3=CC=C([N-]3)/C(=C/4\[N-]C(/C(=C/5\[N-]/C(=C2/C6=CC=CC=C6)/C=C5)/C7=CC=CC=C7)CC4)/C8=CC=CC=C8)/C9=CC=CC=C9)/C1.[Ni+2]

Canonical SMILES

C1CC2=C(C3=CC=C([N-]3)C(=C4CCC([N-]4)C(=C5C=CC(=C(C1[N-]2)C6=CC=CC=C6)[N-]5)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9.[Ni+2]

Origin of Product

United States

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